![molecular formula C4H10F2N2O3S2 B14706040 [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride CAS No. 25535-30-2](/img/structure/B14706040.png)
[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride is a fluorinated compound that has garnered significant interest in various fields of science and industry. This compound is known for its unique chemical properties, which make it valuable in organic synthesis, chemical biology, drug discovery, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride typically involves the use of fluorosulfonyl radicals. These radicals are generated from different precursors and participate in the synthesis of diverse functionalized sulfonyl fluorides . One common method involves the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Industrial Production Methods: In industrial settings, the production of this compound often utilizes sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF . These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons to access sulfonyl fluorides .
化学反応の分析
Types of Reactions: [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Aminosulfuranes, such as diethylaminosulfur trifluoride (DAST), are commonly used reagents for the fluorination of oxidized organic compounds . These reagents selectively exchange hydroxyl groups for fluorine and can also convert carbonyl groups, halides, and silyl ethers into organofluorides .
Major Products: The major products formed from these reactions include geminal difluorides, acyl fluorides, and vinyl fluorides . The specific products depend on the structure of the substrate and the reaction conditions.
科学的研究の応用
[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride has a wide range of applications in scientific research. In biology, it is employed in the synthesis of fluorinated compounds for molecular imaging and drug discovery . In medicine, it is used in the development of pharmaceuticals with improved stability, bioavailability, and activity . In industry, it finds applications in the production of materials with enhanced properties .
作用機序
The mechanism of action of [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride involves the formation of fluorosulfonyl radicals, which participate in various chemical reactions . These radicals interact with molecular targets and pathways, leading to the formation of fluorinated products. The specific mechanism depends on the nature of the substrate and the reaction conditions.
類似化合物との比較
Similar Compounds: Similar compounds to [(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride include diethylaminosulfur trifluoride (DAST), sulfur tetrafluoride (SF4), and tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF) .
Uniqueness: What sets this compound apart from these similar compounds is its ability to undergo direct fluorosulfonylation, providing a concise and efficient approach for producing sulfonyl fluorides . This unique property makes it a valuable reagent in various fields of research and industry.
特性
CAS番号 |
25535-30-2 |
|---|---|
分子式 |
C4H10F2N2O3S2 |
分子量 |
236.3 g/mol |
IUPAC名 |
N-(diethylamino-fluoro-oxo-λ6-sulfanylidene)sulfamoyl fluoride |
InChI |
InChI=1S/C4H10F2N2O3S2/c1-3-8(4-2)12(5,9)7-13(6,10)11/h3-4H2,1-2H3 |
InChIキー |
LWTKVBIBRUOFFJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=NS(=O)(=O)F)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



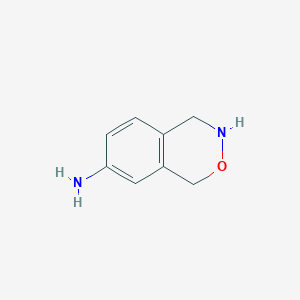
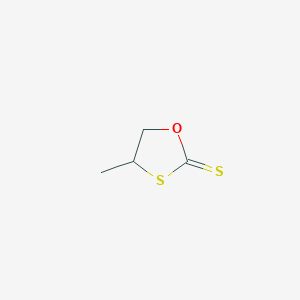
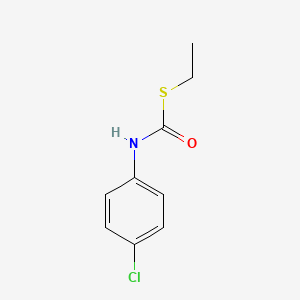
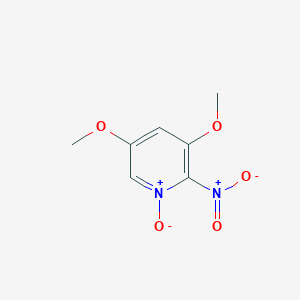
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
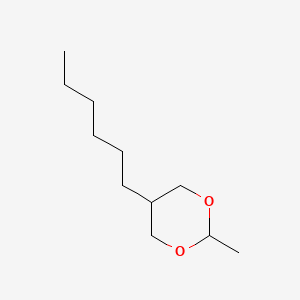
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)

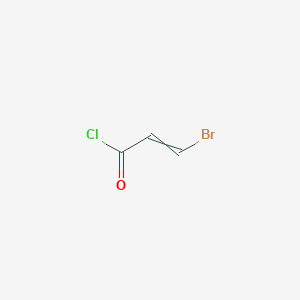
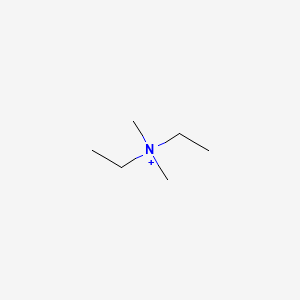
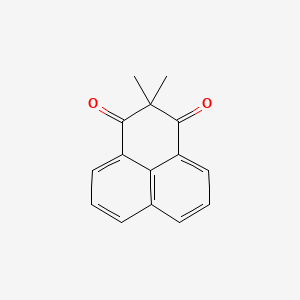
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)

